Quinoline-3-carboxamides

Descripción

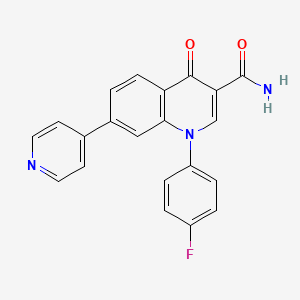

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H14FN3O2 |

|---|---|

Peso molecular |

359.4 g/mol |

Nombre IUPAC |

1-(4-fluorophenyl)-4-oxo-7-pyridin-4-ylquinoline-3-carboxamide |

InChI |

InChI=1S/C21H14FN3O2/c22-15-2-4-16(5-3-15)25-12-18(21(23)27)20(26)17-6-1-14(11-19(17)25)13-7-9-24-10-8-13/h1-12H,(H2,23,27) |

Clave InChI |

ACBLGRAOCIXXAL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N2C=C(C(=O)C3=C2C=C(C=C3)C4=CC=NC=C4)C(=O)N)F |

SMILES canónico |

C1=CC(=CC=C1N2C=C(C(=O)C3=C2C=C(C=C3)C4=CC=NC=C4)C(=O)N)F |

Origen del producto |

United States |

Synthetic Methodologies for Quinoline 3 Carboxamide Derivatives

Classical Quinoline (B57606) Ring Formation Strategies Applied to 3-Carboxamides

Traditional methods for constructing the quinoline ring system have been successfully adapted to produce quinoline-3-carboxamide (B1254982) precursors or the final compounds directly. These established reactions, while sometimes requiring harsh conditions, remain valuable tools in organic synthesis. nih.gov

Adaptations of the Doebner–von Miller Reaction

The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, typically involves the reaction of anilines with α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.org This reaction is a variation of the Skraup synthesis and is a widely used method for creating 2- and 4-substituted quinolines under acidic conditions. nih.gov While direct synthesis of quinoline-3-carboxamides using this method is less common, it can be adapted to create quinoline intermediates that are later functionalized at the 3-position. The reaction's primary challenge is the potential for acid-catalyzed polymerization of the carbonyl substrate, which can lead to lower yields. nih.gov

Skraup and Combes Synthesis Applications

The Skraup synthesis is a foundational method for producing quinolines, typically by heating aniline (B41778) and glycerol (B35011) with an oxidizing agent in the presence of concentrated sulfuric acid. wikipedia.org The reaction proceeds through the in-situ formation of acrolein from glycerol. pharmaguideline.com While effective for the synthesis of the parent quinoline ring, its application to directly form this compound is limited due to the harsh, strongly acidic and oxidative conditions, which can be incompatible with the amide functionality. rsc.orgrsc.org

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of anilines with 1,3-dicarbonyl compounds. pharmaguideline.comiipseries.org This method offers a pathway to quinoline scaffolds that can potentially be precursors to 3-carboxamide derivatives, provided the starting materials are chosen appropriately to allow for subsequent introduction of the carboxamide group.

Friedlander Condensation for Quinoline-3-carboxamide Precursors

The Friedländer synthesis is a versatile and straightforward method for obtaining quinolines, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgacgpubs.org This reaction has been effectively utilized for the synthesis of quinoline-3-carboxamide precursors.

A notable application involves a one-pot protocol where 2-aminobenzaldehydes react with cyanoacetamide derivatives. This process begins with a Knoevenagel condensation to form an acrylonitrile (B1666552) intermediate, which then undergoes cyclization and aromatization to yield 2-aminoquinoline-3-carboxamide (B1276296) derivatives in high yields. nih.gov This approach is advantageous due to its efficiency and the direct formation of the desired carboxamide functionality at the C-3 position. Furthermore, late-stage modifications of pre-formed quinolines, such as the reaction of quinoline-3-carbonyl chlorides with amines, provide another route to these derivatives.

| Catalyst System | Yield Range | Key Advantages |

| Sodium Hydroxide (B78521) in Ethanol | 75-90% | High yields, especially for electron-deficient substrates. |

| p-Toluenesulfonic acid | Not specified | Can be performed under solvent-free conditions. organic-chemistry.org |

| Molecular Iodine | Not specified | Highly efficient catalyst. organic-chemistry.org |

| Neodymium(III) Nitrate Hexahydrate | Not specified | Efficient and rapid synthesis. organic-chemistry.org |

Knorr Quinoline Synthesis Variations

The Knorr quinoline synthesis traditionally involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (B72897) using sulfuric acid. iipseries.orgarabjchem.org Variations of this method can be employed to generate precursors for this compound. For instance, the reaction between anilines and β-keto esters like ethyl acetoacetate (B1235776) can lead to different products based on the reaction temperature. pharmaguideline.com At lower temperatures, a β-amino acrylate (B77674) is formed, which upon cyclization yields a 4-quinolone. pharmaguideline.com At higher temperatures, the cyclization of β-ketoester anilides results in 2-quinolones. pharmaguideline.com These quinolone intermediates can then be chemically modified to introduce the 3-carboxamide group.

Advanced and High-Efficiency Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient and versatile methods for the construction of complex molecules like this compound. These approaches often utilize powerful reagents to create key intermediates that can be readily converted to the final products.

Vilsmeier–Haack Reaction for Carbaldehyde Intermediates

The Vilsmeier-Haack reaction is a powerful formylation method used to introduce an aldehyde group onto electron-rich aromatic and heterocyclic rings. ijsr.netijpcbs.com This reaction has proven to be a key strategy for synthesizing this compound by first creating a versatile quinoline-3-carbaldehyde intermediate. ijsr.netukzn.ac.zamdpi.com

The process typically involves the use of a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to formylate a suitable precursor. ijsr.netijpcbs.com For example, 2-chloroquinoline-3-carbaldehyde (B1585622) can be synthesized and used as a basic scaffold. ukzn.ac.za This aldehyde intermediate is then oxidized to the corresponding carboxylic acid, often using the Pinnick oxidation. ukzn.ac.za Finally, the quinoline-3-carboxylic acid is coupled with various substituted anilines using coupling reagents such as EDC·HCl and HOBt to afford the desired quinoline-3-carboxamide derivatives. ukzn.ac.za This multi-step approach allows for the creation of a diverse library of compounds by varying the substituents on the aniline coupling partner. ukzn.ac.za

| Reactant | Reagent | Intermediate | Final Step |

| Acetanilide derivative | Vilsmeier-Haack Reagent (POCl₃/DMF) | 2-chloroquinoline-3-carbaldehyde | Oxidation to carboxylic acid, followed by amide coupling. ukzn.ac.za |

| Flavanone/Azaflavanone | Vilsmeier-Haack Reagent | 4-chloro-3-carbaldehyde derivative | Further heterocycle synthesis. mdpi.com |

Copper-Catalyzed Cyclization and Coupling Reactions

Copper catalysis has emerged as a powerful tool for the synthesis of quinoline derivatives, offering efficient and practical routes. researchgate.net These methods often involve domino or tandem reactions that construct the quinoline core through sequential bond formations.

One notable strategy involves the copper-catalyzed tandem C-C bond formation and C-N coupling reaction between enamino esters and ortho-halogenated aromatic carbonyl compounds. This approach tolerates various functional groups and provides a direct route to functionalized quinolines in moderate to good yields. researchgate.net Another approach utilizes the reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes through a domino sequence consisting of an aldol (B89426) reaction, C(aryl)-N bond formation, and elimination. rsc.org The electronic properties of the starting aldehydes significantly influence the reaction's success. rsc.org

A mild, copper-catalyzed domino rearrangement strategy has been developed for direct access to quinoline-4-carboxamides from O-acyl oximes and isatins, using molecular oxygen as the sole oxidant. This reaction proceeds via a ring expansion of the isatin (B1672199) intermediate through the cleavage of two C-N bonds. researchgate.net Furthermore, the cyclization of 2-alkynylanilines in the presence of a copper catalyst can yield 2-haloalkoxy-3-substituted quinolines. bohrium.com

Researchers have also developed a one-pot, three-component reaction for synthesizing functionalized 2-quinolones, which are precursors or analogues of this compound. This cascade reaction involves SN2 substitution, Knoevenagel condensation, and finally a copper-catalyzed C-N bond formation. rsc.org A novel catalytic system using copper powder with 2-picolinic acid was identified as effective for this transformation. rsc.org

Table 1: Examples of Copper-Catalyzed Reactions for Quinoline Scaffolds

| Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Enamino esters, o-halogenated aromatic carbonyls | Copper catalyst | Functionalized quinolines | researchgate.net |

| Enaminones, 2-halobenzaldehydes | Copper catalyst | Various quinolines | rsc.org |

| O-acyl oximes, Isatins | Copper catalyst, O₂ | Quinoline-4-carboxamides | researchgate.net |

| 2-Alkynylanilines | CuI | 2-Haloalkoxy-3-substituted quinolines | bohrium.com |

One-Pot Multicomponent Reaction (MCR) Strategies

One-pot multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like this compound from simple precursors in a single step, which is both time- and resource-effective. mdpi.com

A prominent MCR for this purpose is a variation of the Friedländer annulation. This reaction synthesizes 2-aminothis compound from 2-aminobenzaldehydes and cyanoacetamides. nih.govnih.gov The reaction is often carried out in the presence of a base like sodium hydroxide in ethanol. nih.gov This protocol is valued for its operational simplicity, often allowing for product isolation by simple precipitation and filtration, and has been used to generate libraries of over 40 different products. nih.govnih.govresearchgate.net A one-pot, three-component version of this reaction starts from an amine, methyl cyanoacetate, and a 2-aminobenzaldehyde (B1207257) to produce the target 2-aminoquinoline-3-carboxamide in high yield. nih.gov

Copper catalysis can also be integrated into MCRs. A novel one-pot, four-component reaction has been developed to synthesize pyrimido[4,5-b]quinolin-4-ones, which are related heterocyclic systems. This Cu(OAc)₂-catalyzed process involves 2-bromobenzaldehydes, aqueous ammonia, cyanoacetamides, and various aldehydes. nih.gov The reaction sequence includes amination, condensation, cyclization, and dehydrogenation in a single pot. nih.gov

Another MCR strategy employs thiamine (B1217682) hydrochloride (Vitamin B₁) as a catalyst in an aqueous medium. This three-component reaction of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines under reflux conditions yields 4-amino-2-benzoylthis compound. rsc.orgrsc.orgrsc.org This method is noted for its use of a readily available, reusable catalyst and simple reaction conditions. rsc.org

Table 2: Overview of MCR Strategies for Quinoline-3-carboxamide Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Friedländer Variation | 2-Aminobenzaldehydes, Cyanoacetamides | NaOH, Ethanol | 2-Aminothis compound | nih.govnih.govresearchgate.net |

| Four-Component Reaction | 2-Bromobenzaldehydes, aq. Ammonia, Cyanoacetamides, Aldehydes | Cu(OAc)₂ | Pyrimido[4,5-b]quinolin-4-ones | nih.gov |

Amidation Reactions of Quinoline-3-carboxylic Acids

The direct amidation of quinoline-3-carboxylic acids is a fundamental and straightforward method for the synthesis of this compound. This transformation can be achieved using various coupling agents and amidation reagents.

A highly efficient and simple procedure involves the reaction of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides. researchgate.netdntb.gov.ua This method proceeds under simple reaction conditions, tolerates a broad scope of substrates, and provides good yields of the corresponding this compound. researchgate.net The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. researchgate.net This protocol is not limited to quinolines and has been applied to other aza-heteroaromatic carboxylic acids. researchgate.net

More conventional amidation methods utilize peptide coupling agents. A general procedure involves activating the quinoline-3-carboxylic acid with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotrizole (HOBt). mdpi.com The activated acid is then reacted with a corresponding amine and a base like diisopropylethylamine (DIEA) in a solvent such as dry dimethylformamide (DMF) to yield the desired quinoline-3-carboxamide derivative. mdpi.com

Another approach involves the initial conversion of a 4(1H)-quinolinone-3-carboxylic acid to a 4-chloroquinoline-3-carbonyl chloride intermediate using thionyl chloride. This activated intermediate is then reacted with an amine to form the N-substituted 4-chloroquinoline-3-carboxamide, which can be further modified. jst.go.jp

Table 3: Amidation Methods for Quinoline-3-carboxylic Acids

| Carboxylic Acid | Amidation Reagent | Coupling Agent/Conditions | Product | Reference |

|---|---|---|---|---|

| Quinoline-3-carboxylic acid | Tetraalkylthiuram disulfide | DCE, 120 °C | Quinoline-3-carboxamide | researchgate.netdntb.gov.ua |

| Quinoline-3-carboxylic acid | Various amines | EDC·HCl, HOBt, DIEA, DMF | N-substituted quinoline-3-carboxamide | mdpi.com |

Cascade Reaction Sequences for Diversified Structures

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating intermediates. These sequences are highly atom- and step-economical, providing rapid access to complex and diverse molecular architectures from simple starting materials.

One such strategy is a copper-catalyzed cascade reaction for the synthesis of 3-CF₃-4-acyl functionalized quinolines. This method uses readily available nitrosoarenes and β-CF₃-1,3-enynes as starting materials, with Cu(OTf)₂ as the catalyst. rsc.org The reaction proceeds through a sequence involving the formation of C-N, C-O, and C-C bonds. rsc.org

Another example is the synthesis of 2,3-substituted quinolines from 2-azidobenzaldehydes. mdpi.com This sequence involves a Staudinger reaction with triphenylphosphine, followed by a Knoevenagel condensation with active methylene (B1212753) compounds, and finally an intramolecular aza-Wittig reaction to close the ring. mdpi.com

The synthesis of quinolines can also be achieved through a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes. This catalyst- and additive-free method allows for the rapid construction of multiply substituted quinolines. researchgate.net

Furthermore, a base-promoted three-component reaction of ammonium (B1175870) acetate, isatins, and in situ-generated 3-isatyl-1,4-dicarbonyl compounds has been used to construct novel dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives. beilstein-journals.org This cascade provides access to highly complex spirocyclic systems with good yields and high diastereoselectivity. beilstein-journals.org The specific outcome of the reaction, leading to either quinoline or pyrrole-containing spiro compounds, depends on the nature of the substituents on the starting materials. beilstein-journals.org

Table 4: Selected Cascade Reactions for Quinoline Derivatives

| Starting Materials | Catalyst/Reagents | Key Steps | Product Type | Reference |

|---|---|---|---|---|

| Nitrosoarenes, β-CF₃-1,3-enynes | Cu(OTf)₂ | C-N, C-O, C-C bond formation | 3-CF₃-4-acyl-quinolines | rsc.org |

| 2-Azidobenzaldehydes, Carbonyl compounds | PPh₃ | Staudinger, Knoevenagel, aza-Wittig | 2,3-Substituted quinolines | mdpi.com |

| Aryl diazonium salts, Nitriles, Alkynes | None | Cascade annulation | Multiply substituted quinolines | researchgate.net |

Structure Activity Relationship Sar Elucidations of Quinoline 3 Carboxamides

Influence of Quinoline (B57606) Ring Substitution Patterns on Biological Activity

The substitution pattern on the quinoline ring plays a pivotal role in determining the biological activity of quinoline-3-carboxamides. The nature and position of these substituents can significantly impact the compound's interaction with its biological target.

Positional Effects of Substituents (e.g., C-4, C-5, C-6, C-7)

The location of substituents on the quinoline core is a critical determinant of biological activity.

C-4 Position: The substituent at the C-4 position has a profound effect on activity. For instance, in a series of Bruton's tyrosine kinase (BTK) inhibitors, a 4-amino group was found to be crucial for ligand binding, while replacement with a 4-hydroxy group resulted in a dramatic loss of inhibition. acs.org Molecular docking studies suggest that the 4-amino group can form multiple hydrogen bonds with the hinge region of the kinase. acs.org In other studies on 4-hydroxythis compound, the 4-hydroxy group has been shown to enhance hydrogen-bonding capacity and solubility. vulcanchem.comvulcanchem.com

C-5 Position: The C-5 position appears to have more steric tolerance compared to other positions. acs.orgamherst.edu For example, a fluoro substitution at the C-5 position on the quinoline ring of a BTK inhibitor led to a six-fold increase in potency. acs.org In another study, the introduction of bulky substituents at the 5-position was well-tolerated. acs.org

C-6 Position: Substitution at the C-6 position can be sensitive to steric bulk, especially when combined with larger groups at the N-carboxamide position. acs.orgacs.org While some substitutions like methoxy (B1213986) and chloro at C-6 have shown to retain potency in certain series, N-ethylated compounds with a 6-substitution experienced a dramatic loss of activity. acs.org However, in other contexts, electron-donating groups like methoxy at the C-6 position have been shown to modulate electronic density and potentially influence receptor binding. vulcanchem.com Research on N-myristoyl transferase inhibitors indicated that substitutions at the 6-position with methyl, methoxy, chlorine, and fluorine were more potent than substitutions at the 7 or 8-positions. doi.org

C-7 Position: The C-7 position has also been a key site for modification. In a series of cholesteryl ester transfer protein (CETP) inhibitors, compounds with a 6-benzyloxy-7-methoxy substitution pattern showed better activity than their 6-phenyl analogues, suggesting the bulky group is well-accommodated in the target's hydrophobic cavity. mdpi.com Conversely, moving a methoxy group from the C-6 to the C-7 position on the quinoline ring resulted in a reduction in acetylcholinesterase (AChE) inhibitory activity in another class of compounds. arabjchem.org

Table 1: Effect of Quinoline Ring Substitution on Biological Activity

| Position | Substituent | Biological Target/Activity | Observation | Reference |

| C-4 | Amino | Bruton's Tyrosine Kinase (BTK) | Crucial for binding; replacement with hydroxyl group leads to loss of activity. | acs.org |

| C-5 | Fluoro | Bruton's Tyrosine Kinase (BTK) | 6-fold increase in potency. | acs.org |

| C-6 | Methoxy | N-myristoyl transferase | More potent than substitution at C-7 or C-8. | doi.org |

| C-7 | Methoxy | Acetylcholinesterase (AChE) | Reduction in inhibition when moved from C-6. | arabjchem.org |

| C-6/C-7 | Benzyloxy/Methoxy | Cholesteryl Ester Transfer Protein (CETP) | Enhanced activity due to favorable packing in a hydrophobic cavity. | mdpi.com |

Role of Electronic and Steric Factors in the Quinoline Core

Both electronic and steric factors of the substituents on the quinoline ring are crucial for biological activity.

Electronic Effects: The electronic nature of the substituents can significantly influence activity. For instance, in a series of ATM kinase inhibitors, SAR studies indicated that electron-donating groups were important for the molecule's toxicity to cancer cells. researchgate.netnih.gov In another study on AChE inhibitors, electron-donating substituents on the aromatic ring at C-4 increased activity more than electron-withdrawing substituents. arabjchem.org However, in some cases, no significant differences were observed between the electronic effects of substituents at the 5- and 6-positions, with the exception of the dimethylamino group. amherst.edu

Steric Factors: The size and shape of the substituents also play a critical role. The 5-position of the quinoline ring has been shown to possess more steric tolerance than the 6-position, particularly when there is a bulky ligand at the N-carboxamide position. acs.orgamherst.edu The introduction of bulky groups can either be beneficial, as seen with the 6-benzyloxy-7-methoxy substitution in CETP inhibitors, or detrimental, as observed with some bulky substituents at the 6-position in other series. acs.orgmdpi.com

Significance of the Quinoline Nitrogen Atom in Ligand-Target Interactions

The nitrogen atom within the quinoline ring is a key player in the interaction with biological targets. It is known to act as a hydrogen bond acceptor, which is a critical interaction for the binding of these compounds to the hinge region of various kinases. researchgate.netmdpi.comresearchgate.net This interaction makes this compound competitive inhibitors of adenosine (B11128) triphosphate (ATP). mdpi.comresearchgate.net The basicity of this nitrogen atom is considered important for the biological activity of quinoline derivatives. orientjchem.org

Modifications and Bioisosteric Replacements of the Carboxamide Group

The carboxamide moiety at the C-3 position is another critical component of the quinoline-3-carboxamide (B1254982) scaffold that is amenable to modification to modulate activity.

Impact of N-Substitution on Compound Potency and Selectivity

Substitution on the nitrogen atom of the carboxamide group significantly influences the potency and selectivity of the compounds.

N-Alkyl and N-Aryl Substitution: The nature of the substituent on the carboxamide nitrogen can have a profound effect. In a series of immunomodulatory compounds, N-methylation of the carboxamide was found to be optimal, with larger alkyl groups like n-propyl, isopropyl, or allyl leading to lower potency. acs.org In contrast, for CETP inhibitors, compounds with a substituted aryl group on the 3-carboxamide nitrogen showed higher potency than their alkyl counterparts. mdpi.com

Bulky Substituents: The tolerance for bulky substituents at the N-carboxamide position can be dependent on the substitution pattern of the quinoline ring. For example, while the 5-position of the quinoline ring can tolerate steric bulk, the 6-position is less forgiving when combined with a bulky N-carboxamide substituent. acs.orgamherst.edu

Table 2: Impact of N-Substitution of the Carboxamide Group

| N-Substituent | Quinoline Ring Substitution | Biological Activity | Observation | Reference |

| Methyl | Unspecified | Immunomodulatory | Optimal for potency. | acs.org |

| n-Propyl, Isopropyl, Allyl | Unspecified | Immunomodulatory | Lower potency compared to N-methyl. | acs.org |

| Substituted Aryl | 6-Benzyloxy-7-methoxy | CETP Inhibition | Higher potency than alkyl analogues. | mdpi.com |

Conformational Analysis and Hydrogen Bonding Contributions of the Amide Linker

Conformational Rigidity: The amide bond can adopt different conformations, and its rotational barrier can be significant. acs.org In some cases, a planar conformation, stabilized by an intramolecular hydrogen bond between the quinolinone and the amide hydrogen, is crucial for activity. acs.org Molecular mechanics calculations have shown a high rotational barrier for the amide-quinolinone dihedral angle. acs.org

Hydrogen Bonding: The amide group is a key hydrogen bond donor and acceptor. vulcanchem.comnih.gov The amide hydrogen can form intramolecular hydrogen bonds with adjacent groups on the quinoline ring, such as a 4-oxo group, which helps to lock the molecule in a planar conformation. acs.org This planarity can be essential for optimal interaction with the target protein. acs.org The amide group also participates in intermolecular hydrogen bonds with amino acid residues in the active site of target proteins. nih.govbrieflands.com For example, the amide group of certain inhibitors forms a hydrogen bond with specific aspartate residues in the target enzyme. nih.gov The amide linker can also be part of a network of interactions, including π-stacking with aromatic residues. nih.gov

SAR Trends for Specific Biological Activities

The versatility of the quinoline-3-carboxamide scaffold is evident in its capacity to be tailored for a range of biological targets. The following sections elucidate the specific structural modifications that enhance its potency and selectivity for different therapeutic applications.

Kinase Inhibition SAR

This compound have emerged as a significant class of inhibitors for the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes key regulators of the DNA Damage and Response (DDR) pathway. mdpi.com The core mechanism often involves the quinoline nitrogen acting as a hinge-binder, rendering these compounds competitive inhibitors of adenosine triphosphate (ATP). mdpi.com

A notable target within this family is the Ataxia Telangiectasia Mutated (ATM) kinase, where this compound have been developed as potential radiosensitizing agents for cancer therapy. grafiati.comnih.govresearchgate.net SAR studies have highlighted several key structural features:

The Carboxamide Substituent (R group): The nature of the substituent on the carboxamide nitrogen is crucial for activity. Studies have shown that the electron-donating character of the 'R' group is important for the molecule's cytotoxic effects. grafiati.comnih.govresearchgate.net For instance, in a series of derivatives designed to target ATM kinase, regioisomeric studies of a compound (6b) revealed that a methoxy group (-OCH3) in the para position of the phenyl ring on the carboxamide moiety conferred the best activity. mdpi.com

The Quinoline Scaffold: The quinoline ring itself is a critical component for binding and selectivity. Its nitrogen atom is known to bind to the hinge region of PI3K-γ, a close homolog of ATM, which rationalized its selection as a scaffold for ATM inhibitors. researchgate.net

Selectivity: While potent against ATM, some derivatives show selectivity over other PIKK family kinases such as Ataxia Telangiectasia and Rad3-related (ATR) and DNA-dependent protein kinase catalytic subunit (DNA-PKcs). mdpi.com Molecular docking studies have been employed to understand and enhance this selectivity. mdpi.comgrafiati.com

Three synthesized compounds, in particular, demonstrated promising cytotoxicity against cancer cell lines such as HCT116, MDA-MB-468, and MDA-MB-231. nih.govresearchgate.net

Table 1: SAR of this compound as ATM Kinase Inhibitors

| Compound ID | Key Structural Features | Activity/Finding | Reference |

|---|---|---|---|

| Compound 6b (and regioisomers) | Varied position of -OCH3 on the carboxamide phenyl ring. | The para position resulted in the best activity. | mdpi.com |

| General Series | Electron-donating 'R' group on the carboxamide. | Important for cytotoxic activity. | nih.govresearchgate.net |

Immunomodulatory Activity SAR

This compound are a well-established class of immunomodulators, with research leading to the development of compounds for autoimmune diseases like multiple sclerosis. amherst.eduacs.org The prototypical compound in this class is Roquinimex (B610556) (Linomide), and subsequent optimization led to the creation of Laquinimod (B608466), which exhibits a superior potency and toxicological profile. amherst.eduacs.org

The immunomodulatory effects are mediated through the binding of these compounds to the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule. plos.orgnih.gov This binding, which is dependent on the presence of calcium and zinc ions, inhibits the interaction of S100A9 with proinflammatory receptors like the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptor 4 (TLR4)/MD2. plos.orgnih.gov A robust SAR has been established for both binding to S100A9 and the subsequent inhibition of its interactions. plos.orgnih.gov

Key SAR findings from studies using the experimental autoimmune encephalomyelitis (EAE) mouse model include:

N-Alkylation of the Quinoline Ring (R2): The alkyl group on the quinoline nitrogen significantly impacts activity.

N-Alkylation of the Carboxamide (R3): This position is also critical. The lead compound Roquinimex is N-methylated at this position.

Substitution on the Quinoline Ring (R1): The position and nature of substituents on the quinoline's benzene (B151609) ring are vital. There is a distinct difference in steric tolerance between positions 5 and 6. A significant loss of activity was noted when N-ethylated compounds were substituted at the 6-position. acs.org However, N-methylated compounds with a 6-substitution retained their potency. acs.org This indicates that the 5-position has a greater tolerance for steric bulk, especially when the N-carboxamide position has larger substituents. acs.org

Substitution on the Carboxamide Phenyl Ring (R4): Substitutions at the meta and para positions of the N-phenyl ring were generally tolerated but did not substantially alter potency in the EAE model. acs.org

Laquinimod (compound 8c) emerged from these studies as a lead candidate, demonstrating improved potency over Roquinimex (1b). amherst.edu

Table 2: SAR of this compound in the EAE Model for Immunomodulation

| Compound ID | R1 (Quinoline Ring) | R2 (Quinoline N) | R3 (Amide N) | R4 (Amide Phenyl) | Activity Notes | Reference |

|---|---|---|---|---|---|---|

| Roquinimex (1b) | 5-Cl | CH3 | CH3 | 2-Cl | Lead compound. | amherst.edu |

| Laquinimod (8c) | 5-Cl | CH3 | C2H5 | 2-Cl | Improved potency and better toxicological profile than Roquinimex. | amherst.edu |

| General Trend | 6-substituted | - | C2H5 | - | Dramatic loss of activity. | acs.org |

| General Trend | 6-substituted | - | CH3 | - | Potency is retained. | acs.org |

Enzyme Inhibition SAR (e.g., Cholinesterases, LOX, CETP)

The quinoline-3-carboxamide framework has been successfully adapted to inhibit various enzymes implicated in different disease pathologies.

Cholinesterases (AChE and BChE) Derivatives of 2-oxo-quinoline-3-carboxamide have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. acs.org Hybrid molecules incorporating the quinoline structure have shown that a delicate balance of substituents is critical for strong inhibitory effects. nih.gov For quinoline-thiosemicarbazone hybrids, the presence of a methoxy group at the 6-position of the quinoline ring was found to be important for AChE inhibition. nih.gov These hybrids showed marked selectivity for AChE over BChE. nih.gov

Lipoxygenase (LOX) Certain 4-hydroxy-2-oxo-quinoline-3-carboxamide derivatives have demonstrated anti-inflammatory activity through the inhibition of soybean lipoxygenase (LOX). nih.gov

Compounds 3h and 3s were identified as the most potent inhibitors in a synthesized series, both exhibiting an IC50 value of 10 μM. nih.govresearchgate.net

Compound 3g also showed significant activity with an IC50 of 27.5 μM, along with notable antioxidant properties. nih.govresearchgate.net

Another hybrid compound, 11e , displayed an IC50 of 52 μM for LOX inhibition. nih.govresearchgate.net

Table 3: LOX Inhibitory Activity of Quinolinone-3-carboxamide Derivatives

| Compound ID | IC50 (μM) | Reference |

|---|---|---|

| 3h | 10 | nih.govresearchgate.net |

| 3s | 10 | nih.govresearchgate.net |

| 3g | 27.5 | nih.govresearchgate.net |

| 11e | 52 | nih.govresearchgate.net |

Cholesteryl Ester Transfer Protein (CETP) A series of quinoline-3-carboxamide derivatives were designed and synthesized as inhibitors of CETP, a plasma glycoprotein (B1211001) involved in cholesterol transport and a target for treating coronary heart disease. nih.govnih.gov

A key SAR finding was that compounds substituted with 6-benzyloxy-7-methoxy groups on the quinoline ring generally possessed more potent CETP inhibitory activity. nih.gov

Compounds 24 (6-(Benzyloxy)-7-methoxy-2-methyl-N-(4-methylphenyl)quinoline-3-carboxamide) and 26 were the most effective, each displaying an inhibitory rate of 80.1%. nih.govnih.gov This was a significant improvement over a lead compound which had a 30% inhibitory rate. nih.gov

Table 4: CETP Inhibitory Activity of Quinoline-3-carboxamide Derivatives

| Compound ID | Key Structural Features | CETP Inhibition Rate (%) | Reference |

|---|---|---|---|

| 24 | 6-Benzyloxy, 7-Methoxy, 2-Methyl | 80.1 | nih.govnih.gov |

| 26 | 6-t-Butyl, 7-methoxy | 80.1 | nih.gov |

Anti-infective Activity SAR

The quinoline core is historically significant in anti-infective agents, and the 3-carboxamide derivatives continue this legacy with activity against both bacteria and viruses.

Antibacterial Activity The 1,4-dihydro-4-oxoquinoline-3-carboxylic acid moiety is considered essential for the antibacterial activity of quinolones. slideshare.net For this compound, specific subclasses have been developed as potent antibacterial agents.

DNA Gyrase B (GyrB) Inhibitors: A class of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides was discovered to inhibit S. aureus GyrB. tandfonline.com Structural modifications led to the identification of potent inhibitors f4 (IC50: 0.31 µM) and f14 (IC50: 0.28 µM). tandfonline.com Compound f1 from this series showed promising antibacterial activity against methicillin-resistant S. aureus (MRSA) with MIC values of 4–8 µg/mL. tandfonline.com

General SAR: For quinolones, substitutions at key positions are known to modulate activity. A fluorine at position 6 and various amine-containing rings (like piperazine) at position 7 often enhance antibacterial potency. slideshare.net

Antiviral Activity Novel 3-quinolinecarboxamides have been reported to possess excellent antiherpetic properties, with a mechanism of action likely different from that of acyclovir (B1169). nih.gov

Anti-herpesvirus Activity: Modifications of the quinoline ring at the 1-, 2-, 3-, and 7-positions yielded analogues with up to five times the HSV-2 plaque-reduction potency of acyclovir. nih.gov The compound 97 (1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxamide) was particularly potent, showing comparable oral efficacy to acyclovir at a much lower dose in a single-dose mouse model. nih.gov

Viral Polymerase Inhibition: A class of 4-hydroxythis compound (4-HQCs) has demonstrated potent inhibition of the viral DNA polymerases from human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV), while showing no inhibition of human polymerases. grafiati.com This supports the viral polymerase as the direct target for their antiviral activity. grafiati.com

Table 5: SAR of this compound as Anti-infective Agents

| Compound ID | Target/Activity | Key Structural Features | Potency | Reference |

|---|---|---|---|---|

| f1 | Antibacterial (MRSA) | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | MIC: 4–8 µg/mL | tandfonline.com |

| f4 | Antibacterial (GyrB) | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | IC50: 0.31 µM | tandfonline.com |

| f14 | Antibacterial (GyrB) | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | IC50: 0.28 µM | tandfonline.com |

| 97 | Antiviral (HSV-2) | 1-(4-fluorophenyl), 4-oxo, 7-(4-pyridinyl) | ~5x more potent than acyclovir in vitro | nih.gov |

| 4-HQCs | Antiviral (HCMV, HSV-1, VZV) | 4-hydroxyquinoline-3-carboxamide core | Potent viral DNA polymerase inhibitors | grafiati.com |

Biological Activities and Molecular Mechanisms of Quinoline 3 Carboxamides

Immunomodulatory and Anti-inflammatory Mechanisms

The immunomodulatory and anti-inflammatory effects of quinoline-3-carboxamides are central to their therapeutic potential. These properties are exerted through the targeting of specific proteins and signaling pathways involved in the inflammatory response, as well as by influencing the function of various immune cells.

Targeting of S100A9 Protein and Downstream Signaling Pathways

A key molecular target of this compound is the S100A9 protein, a member of the S100 family of calcium-binding proteins. plos.orgnih.gov These compounds have been shown to bind directly to S100A9 in a zinc and calcium-dependent manner. plos.orgnih.gov This interaction is significant because S100A9 is a ligand for the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptor 4 (TLR4)/MD2 complex, both of which are crucial in propagating inflammatory signals. plos.orgnih.govnih.gov

By binding to S100A9, this compound inhibit the interaction between S100A9 and its receptors, RAGE and TLR4/MD2. plos.orgnih.govnih.govd-nb.info This disruption of downstream signaling pathways is a cornerstone of the anti-inflammatory activity of this class of compounds. plos.org The binding of this compound to the S100A9 homodimer effectively limits its pro-inflammatory activities. nih.gov Research has demonstrated a clear structure-activity relationship concerning the binding of these compounds to S100A9 and their ability to inhibit interactions with RAGE and TLR4/MD2. plos.orgnih.gov One such compound, tasquinimod (B611174), has been shown to inhibit the interaction between S100A9 and TLR4/MD2 in a dose-dependent manner. scienceopen.com

Regulation of Pro-inflammatory Mediator Production

A direct consequence of the interference with S100A9 signaling is the regulation of pro-inflammatory mediator production. Notably, this compound have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. plos.orgnih.gov This inhibition is observed in S100A9-dependent models, highlighting the critical role of the S100A9-TNF-α axis in inflammation. plos.orgnih.gov

Effects on Immune Cell Function and Activation

This compound exert considerable influence on the function and activation of various immune cells, including natural killer (NK) cells and dendritic cells (DCs).

Some quinoline-3-carboxamide (B1254982) derivatives have been shown to activate NK cells. researchgate.net For instance, the compound LS 2616 was found to enhance the spontaneous cytotoxicity of NK cells in mice. nih.gov This enhancement was attributed to an increase in the number of lytically active cells. nih.gov Laquinimod (B608466) has been shown to activate NK cells via the aryl hydrocarbon receptor, leading to increased expression of the adhesion molecule DNAM-1. nih.gov This activation enhances the cytotoxicity of NK cells against tumor cells and augments their immunoregulatory functions through interaction with CD155+ dendritic cells. nih.gov The immunomodulator linomide has also been reported to enhance NK cell activity. pnas.org

Regarding dendritic cells, laquinimod treatment has been associated with a decrease in CD11c+CD11b+CD4+ dendritic cells. plos.orgfigshare.com Furthermore, the compound ABR-215757 was found to increase the frequency of DCs in granulocyte-macrophage colony-stimulating factor (GM-CSF) stimulated bone marrow cell cultures, while reducing the frequency of Gr-1+ cells by inhibiting their proliferation. nih.gov Laquinimod has also been shown to induce type II myeloid cells, which can modulate central nervous system autoimmunity. plos.orgnih.govucsf.edu These type II monocytes, induced by laquinimod, can suppress clinical and histologic disease in models of experimental autoimmune encephalomyelitis (EAE). plos.orgnih.gov The compound paquinimod (B609837) has been shown to reduce the accumulation of myeloid cells like inflammatory monocytes at sites of inflammation. plos.orgnih.gov

Enzyme and Receptor Modulation

Beyond their immunomodulatory effects, this compound are known to modulate the activity of various enzymes and receptors, particularly those involved in cell signaling and proliferation.

Inhibition of Phosphatidylinositol 3-kinase-related Kinases (PIKK) Family

This compound are recognized as inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family. researchgate.netmdpi.commdpi.com This family includes key enzymes involved in DNA damage response and cell cycle control, such as ataxia telangiectasia mutated (ATM), ataxia telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase catalytic subunit (DNA-PKcs), as well as the mammalian target of rapamycin (B549165) (mTOR) and phosphatidylinositol 3-kinase gamma (PI3Kγ). mdpi.commdpi.comresearchgate.net

The inhibitory action of these compounds is attributed to the quinoline (B57606) nitrogen, which binds to the hinge region of the kinases, acting as competitive inhibitors of adenosine (B11128) triphosphate (ATP). researchgate.netmdpi.commdpi.com Several quinoline-3-carboxamide derivatives have been developed as potent and selective inhibitors of ATM kinase. imrpress.comimrpress.comresearchgate.net For example, compound 3QH has an IC50 of 0.049 µM for PI3Kγ, a homolog of ATM. imrpress.com Another derivative, ATM Inhibitor-10, is a highly selective ATM inhibitor with an IC50 of 0.6 nM. medchemexpress.com Molecular docking studies have confirmed the selectivity of these derivatives towards ATM kinase over other DDR kinases like ATR and DNA-PKcs, as well as mTOR and PI3Kγ. mdpi.commdpi.comresearchgate.net

Modulation of Tyrosine Kinases

This compound also modulate the activity of tyrosine kinases, which are critical regulators of cell growth, differentiation, and survival.

Several quinoline-3-carboxamide derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), a key tyrosine kinase in many cancers. researchgate.netnih.govekb.egtandfonline.com For instance, a thiophene (B33073) derivative, compound 6b, showed a potent EGFR IC50 value of 0.49 μM. researchgate.netnih.gov Other derivatives, such as a furan (B31954) derivative (5o) and a benzyloxy derivative (10), also exhibited significant EGFR inhibition with IC50 values of 2.61 μM and 1.73 μM, respectively. researchgate.netnih.gov

Furthermore, a series of 4-aminoquinoline-3-carboxamide derivatives have been developed as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and activation. acs.orgresearchgate.netfigshare.comnih.gov The most potent compound in this series, compound 25, displayed strong inhibitory effects on both wild-type BTK (IC50 = 5.3 nM) and the C481S mutant (IC50 = 39 nM). acs.orgnih.gov These inhibitors have shown promise in preclinical models of rheumatoid arthritis. acs.orgnih.gov

Inhibition of Cholesteryl Ester Transfer Protein (CETP)

A series of novel quinoline-3-carboxamide derivatives have been designed and synthesized as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP). nih.govnih.gov CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, a process linked to the pathogenesis of atherosclerosis. jacc.org Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels. jacc.orgdntb.gov.ua

Research has shown that all newly synthesized derivatives in one study exhibited considerable CETP inhibitory activity, with inhibitory rates ranging from 20.7% to 80.1%. nih.gov The substitution pattern on the quinoline-3-carboxamide scaffold was found to be a determining factor for the activity. nih.gov Specifically, compounds with 6-benzyloxy-7-methoxy groups generally demonstrated more potent CETP inhibition. nih.gov Two compounds, a p-tolyl amide derivative (Compound 24 ) and a t-butyl substituted amide (Compound 26 ), were particularly effective, each showing an inhibitory rate of 80.1%, which is comparable to the activity of the reference drug dalcetrapib. nih.gov These findings highlight the potential of the quinoline-3-carboxamide scaffold for developing new CETP inhibitors. nih.gov

Table 1: CETP Inhibitory Activity of Selected Quinoline-3-carboxamide Derivatives

| Compound | Substituent Groups | CETP Inhibitory Rate (%) |

|---|---|---|

| Compound 24 | p-tolyl amide | 80.1 |

| Compound 26 | t-butyl amide | 80.1 |

| Lead Compound 1 | (Reference) | 30.0 |

Data sourced from Molecules (2012). nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Quinoline derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. arabjchem.orgmdpi.com The quinoline moiety is capable of binding to the peripheral anionic site (PAS) of AChE through π-π stacking interactions. arabjchem.org

Various studies have reported on the synthesis of quinoline-based compounds with potent anti-cholinesterase activity. For instance, a series of 4-hydroxy-2-oxo-1,2-dihydrothis compound showed moderate activity against both AChE and BuChE. psu.edu In another study, new hybrid compounds linking 4-amino-2,3-polymethylene-quinoline to p-tolylsulfonamide were synthesized and found to be potent, selective inhibitors of BuChE. mdpi.com The lead compound from this series, 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide (7h) , was a highly potent inhibitor of both enzymes, with IC₅₀ values of 0.131 µM for AChE and 0.0680 µM for BuChE. mdpi.com Kinetic studies indicated a mixed-type reversible inhibition for both cholinesterases. mdpi.com

Furthermore, a series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives were developed as BChE inhibitors. The compound 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile (6l) showed the most potent anti-BChE activity with an IC₅₀ of 1.00 µM. Molecular docking and kinetic studies confirmed that this compound acts as a mixed inhibitor, binding to both the catalytic and peripheral anionic sites of the enzyme.

Table 2: Cholinesterase Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Compound 7h | AChE | 0.131 |

| BuChE | 0.0680 | |

| Compound 6l | BuChE | 1.00 |

| Compound 7c | BuChE | 0.08 |

| Compound 7j | AChE | 0.26 |

Data sourced from Molecules (2012), Avicenna Journal of Pharmaceutical Research (2022), and SAR analysis of different quinoline derivatives as AChE and BChE inhibitors. psu.eduresearchgate.net

Lipoxygenase (LOX) Inhibition

Quinolinone carboxamides have been evaluated for their ability to inhibit lipoxygenases (LOX), enzymes that play a role in inflammatory processes. mdpi.com In one study, twenty-one quinolinone carboxamides were synthesized to assess their LOX inhibitory and antioxidant activities. mdpi.com Among these, compounds 3h and 3s demonstrated the most potent inhibitory activity against soybean lipoxygenase, with an IC₅₀ value of 10 μM. mdpi.com Another derivative, carboxamide 3g , showed combined antioxidant and LOX inhibitory activity, with a LOX inhibition IC₅₀ of 27.5 μM. mdpi.com

Similarly, the hybrid compound 11e , which combines a quinolinone moiety with acetylated ferulic acid, exhibited an IC₅₀ of 52 μM for LOX inhibition. mdpi.com In silico docking studies suggested that the most active carboxamide analogues, 3h and 3s , bind to an alternative binding site on the enzyme in a manner similar to the reference compound nordihydroguaiaretic acid (NDGA). mdpi.comresearchgate.net The anti-inflammatory potential of these compounds is further supported by their ability to scavenge free radicals.

Table 3: Lipoxygenase (LOX) Inhibitory Activity of Selected Quinolinone Carboxamides

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Compound 3h | Soybean LOX | 10 |

| Compound 3s | Soybean LOX | 10 |

| Carboxamide 3g | Soybean LOX | 27.5 |

| Compound 11e | Soybean LOX | 52 |

Data sourced from Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. mdpi.com

Disruption of Histone Deacetylase 4 (HDAC4) Complex Formation

The quinoline-3-carboxamide Tasquinimod exerts its on-target mechanism of action through allosteric binding to Histone Deacetylase 4 (HDAC4). nih.govnih.govurotoday.com This interaction is crucial as it prevents the formation of the HDAC4/NCoR1/HDAC3 repressive complex. nih.govresearchgate.netresearchgate.net HDACs are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription factors. google.com

By binding to HDAC4, Tasquinimod disrupts the assembly of this key transcriptional repressor complex. nih.govurotoday.com This disruption is not directed at the catalytic pocket but rather at the protein-protein interface between HDAC4 and its binding partner NCoR. biorxiv.org The consequence of this action is a modulation of gene expression, which underlies many of the compound's biological effects, particularly its anti-proliferative and anticancer activities. nih.govnih.gov This specific mechanism of disrupting a protein-protein interaction, rather than direct enzymatic inhibition of the active site, represents a targeted approach in drug design. biorxiv.org

Interactions with the Aryl Hydrocarbon Receptor (AHR)

Several quinoline-3-carboxamide derivatives, including Laquinimod , Tasquinimod , and Roquinimex (B610556) , are known to be ligands for the Aryl Hydrocarbon Receptor (AHR). nih.govmdpi.com The AHR is a ligand-activated transcription factor involved in regulating various biological processes, including immune responses and xenobiotic metabolism. google.com

Laquinimod and Roquinimex are considered AHR agonists. nih.gov Research has also confirmed that Tasquinimod is an AHR agonist, binding with an EC₅₀ of 1 μM. nih.gov This interaction can lead to downstream effects such as the increased expression of phase I metabolizing enzymes (e.g., CYP1A1) and immunomodulation. nih.gov While AHR activation is a key part of the mechanism for some derivatives, it can also be associated with off-target effects. nih.gov Consequently, efforts have been made to develop third-generation quinoline-3-carboxamide analogs, such as ESATA-20 , which retain the desired on-target activity (like HDAC4 disruption) while exhibiting significantly lower AHR agonism to improve the therapeutic index. nih.govnih.gov Studies have shown that derivatives of Tasquinimod can activate AHR signaling at low nanomolar concentrations and may have therapeutic potential for inflammatory skin diseases by inducing proteins important for skin barrier function. mdpi.comnih.gov

Anti-proliferative and Anticancer Pathways

The anti-proliferative effects of this compound are often mediated through the modulation of complex signaling pathways that are critical for cancer cell survival and adaptation, particularly within the challenging tumor microenvironment.

Disruption of Adaptive Survival Signaling via HIF-1α and MEF-2

A primary anticancer mechanism of the quinoline-3-carboxamide Tasquinimod is the disruption of adaptive survival signaling pathways mediated by Hypoxia-Inducible Factor-1α (HIF-1α) and Myocyte Enhancer Factor-2 (MEF-2). nih.govnih.gov This effect is a direct downstream consequence of its interaction with HDAC4. urotoday.comresearchgate.net

Under hypoxic conditions typical of a tumor microenvironment, HIF-1α protein stabilizes and translocates to the nucleus, where it forms a heterodimer with HIF-1β (also known as ARNT) to activate the transcription of genes involved in angiogenesis, metabolic adaptation, and cell survival. mdpi.com The formation of the HDAC4/NCoR1/HDAC3 complex is required for HIF-1α transcriptional activation. nih.govnih.gov By allosterically binding to HDAC4 and preventing the assembly of this complex, Tasquinimod effectively disrupts HIF-1α's ability to drive the expression of its target genes. nih.govurotoday.comresearchgate.net

Simultaneously, this action leads to the repression of MEF-2 target genes, which are also necessary for adaptive survival signaling in the compromised tumor microenvironment. nih.govnih.gov The combined disruption of HIF-1α and MEF-2 signaling pathways undermines the cancer cells' ability to adapt to stressful conditions, thereby inhibiting tumor growth, angiogenesis, and metastasis. nih.govresearchgate.net The development of analogs like ESATA-20 aims to enhance this on-target disruption of HDAC4/HIF-1α/MEF-2-dependent signaling while minimizing off-target effects. nih.govresearchgate.net

Topoisomerase Inhibition

This compound have been identified as potential inhibitors of topoisomerases, which are crucial enzymes involved in DNA replication, transcription, and chromosome segregation. ekb.eg The mechanism of action for some 4-oxoquinoline-3-carboxamide derivatives may be linked to the inhibition of mammalian topoisomerase II, a known target for many anticancer drugs. mdpi.com In fact, certain 4-oxoquinolines exhibit antineoplastic activity comparable to the anticancer drug etoposide. mdpi.com

One notable analogue, voreloxin, demonstrates anticancer activity by intercalating into DNA and targeting topoisomerase II. mdpi.com Furthermore, a series of tetracyclic quinoline-carboxamides have been shown to act as mixed topoisomerase I/II inhibitors. nih.gov These compounds displayed cytotoxicities similar to the known acridine-4-carboxamide inhibitor DACA. nih.gov Their potency was not significantly reduced in topoisomerase II-resistant leukemia cell lines, suggesting that their cytotoxic effects are not primarily due to topoisomerase II inhibition alone. nih.gov

The structural diversity of quinoline derivatives allows for various modes of interaction with topoisomerase enzymes. bohrium.com For instance, some quinoline compounds have been specifically designed to target topoisomerase I. ekb.eg The development of these compounds highlights the potential of the quinoline scaffold in creating effective anticancer agents that function through topoisomerase inhibition. ekb.eg

Inhibition of Human Dihydroorotate (B8406146) Dehydrogenase (DHODH)

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target for the treatment of rapidly proliferating cells in cancer and autoimmune diseases. rsc.orgacs.org this compound are among the classes of compounds that have been investigated as hDHODH inhibitors. arabjchem.org

The inhibition of DHODH by these compounds disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in highly activated cells. guidetopharmacology.orgresearchgate.net Several quinoline derivatives have been identified as potent inhibitors of hDHODH. rsc.org For example, a structure-guided design approach led to the discovery of potent quinoline-based analogues, with one compound, 41 , exhibiting an IC₅₀ value of 9.71 ± 1.4 nM. acs.org Another analogue, 43 , with an IC₅₀ of 26.2 ± 1.8 nM, was co-crystallized with DHODH, revealing a novel water-mediated hydrogen bond interaction. researchgate.netacs.org

Structure-activity relationship (SAR) studies have indicated that quinoline derivatives with a carboxyl group at the R¹ position, a bromine atom at R², and a para-alkyl-substituted phenyl group at R⁵ are beneficial for potent hDHODH inhibition. rsc.org These findings are crucial for the design and optimization of more effective hDHODH inhibitors. rsc.org The specificity of these compounds for the de novo pyrimidine synthesis pathway has been demonstrated by the reversal of their effects with the addition of exogenous uridine. acs.org

Anti-infective and Antiparasitic Efficacy

The versatile quinoline scaffold has demonstrated significant potential in the development of agents to combat a range of infectious diseases caused by parasites and bacteria.

Anti-malarial Activity against Plasmodium species

Quinoline derivatives have a long history in the fight against malaria, with quinine (B1679958) being a foundational treatment. raco.catijpcbs.com Modern research continues to explore the quinoline-3-carboxamide scaffold for novel antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum. raco.catmdpi.com

Several hybrid compounds incorporating the quinoline structure have shown promise. For example, quinoline-trioxolane hybrids are active in the low nanomolar range against both chloroquine-sensitive and -resistant strains of P. falciparum. mdpi.com Another approach involves targeting falcipain-2 (FP2), a cysteine protease in P. falciparum that is essential for hemoglobin degradation. malariaworld.orgresearchgate.net A series of quinoline carboxamide-based compounds were designed as FP2 inhibitors, with several showing significant antimalarial activity and causing morphological abnormalities in the parasite. malariaworld.orgresearchgate.net Specifically, compounds Qs17 , Qs18 , Qs20 , and Qs21 demonstrated FP2 inhibition in the low micromolar range. malariaworld.orgresearchgate.net

Furthermore, certain pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, which are structurally related to quinolines, have shown potent activity against multiple P. falciparum clones and P. berghei. nih.gov For instance, tetra-acetamide 3a was highly effective against a multi-drug resistant strain of P. vivax. nih.gov

Broad-Spectrum Anti-bacterial Activity

This compound have also been investigated for their antibacterial properties. kuleuven.be Certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govsmolecule.com

For instance, newly synthesized quinoline-3-carbonitrile derivatives showed promising antibacterial activity with low host toxicity. nih.gov The most active compound in that study, QD4 , was found to interact with DNA gyrase, a key enzyme for the quinolone class of antibiotics. nih.gov Another study highlighted that quinoline carboxamides with methoxy (B1213986) and halogen substitutions exhibit broad-spectrum antibacterial effects. vulcanchem.com

The development of novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives has also been pursued. brieflands.com In one study, compound 12b from this series showed notable activity against S. aureus, E. coli, and P. aeruginosa with a minimum inhibitory concentration (MIC) of 39 µg/mL. brieflands.com

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. parasito2025.com Quinoline derivatives have emerged as a promising class of compounds with significant antileishmanial activity. researchgate.netmdpi.com

A series of 4-quinolone-3-carboxamide derivatives were synthesized and evaluated for their activity against Leishmania amazonensis. parasito2025.com The compounds CR-mCl and CR-mNO2 were the most active, with IC₅₀ values of 20.7 µM and 25.8 µM, respectively. parasito2025.com Structure-activity relationship analysis suggested that substitution at the meta position of the carboxamide's benzene (B151609) ring may be favorable for interaction with the target. parasito2025.com

Other studies have also highlighted the potential of quinoline derivatives against different Leishmania species. mdpi.commdpi.com For example, certain quinoline-containing selenocyanates and diselenides have shown promising activity against L. infantum amastigotes with low toxicity to human cells. mdpi.com The mechanism of action for some of these compounds may involve targeting the mitochondrial electron transport chain in the parasite. parasito2025.com

Anti-HIV Activity

The quinoline scaffold is a key component in several antiviral drugs, and research has extended to its potential against the Human Immunodeficiency Virus (HIV). nih.gov Various quinoline-3-carboxamide and related derivatives have been synthesized and evaluated for their anti-HIV-1 activity. nih.govresearchgate.net

A series of new quinolone-3-carboxylic acids showed anti-HIV-1 activity with EC₅₀ values in the low micromolar to submicromolar range. nih.gov The most active compound, 2k , had an EC₅₀ value of 0.13 µM against wild-type HIV-1. nih.gov Docking studies suggest that the anti-HIV activity of these compounds might involve a two-metal chelating mechanism, likely targeting the HIV integrase enzyme. nih.gov

Other research has focused on 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives. researchgate.netthieme-connect.com While some of these compounds showed moderate inhibitory properties, with compounds 6d and 7e being the most potent in one study, others displayed no significant activity. researchgate.netthieme-connect.com A separate study on 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives found that compounds with substituted benzoyl moieties were generally more active. brieflands.com These findings underscore the ongoing exploration of this compound as a scaffold for the development of novel anti-HIV agents. brieflands.combrieflands.com

Neurobiological and Central Nervous System Modulations of this compound

This compound represent a class of compounds with significant interactions within the central nervous system (CNS). Their structural similarity to endogenous metabolites of the kynurenine (B1673888) pathway allows them to modulate key neurobiological processes, including those mediated by the N-methyl-D-aspartate (NMDA) receptor. These interactions are pivotal in the context of neuroprotection and neuroinflammation.

Kynurenine Pathway Enzyme and Metabolite Interactions

The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan, producing several neuroactive compounds. nih.gov Two key metabolites are kynurenic acid (KYNA), which is generally considered neuroprotective, and quinolinic acid (QUIN), a known neurotoxin and NMDA receptor agonist. nih.govmdpi.comfrontiersin.org The balance between the neuroprotective and neurotoxic branches of this pathway is crucial for neuronal health, and its dysregulation is implicated in various neurological disorders. nih.govfrontiersin.org

This compound bear a structural resemblance to kynurenine pathway metabolites, particularly KYNA. researchgate.net This structural similarity enables them to interact with and modulate the pathway, influencing the balance of neuroactive metabolites.

Certain this compound have been shown to influence the enzymes of the kynurenine pathway. For instance, the immunomodulatory compound Laquinimod, a quinoline-3-carboxamide derivative, has been observed to upregulate the expression of indoleamine 2,3-dioxygenase (IDO), a key enzyme at the entry point of the kynurenine pathway. jneurosci.org While direct, broad-spectrum inhibitory data for a wide range of this compound on key downstream enzymes like kynurenine aminotransferase (KAT) and kynurenine-3-monooxygenase (KMO) is still an area of active research, some specific examples highlight their potential. KMO is a critical enzyme as its inhibition can shift the pathway towards the production of the neuroprotective KYNA and away from the neurotoxic QUIN. frontiersin.orgmdpi.com

Research has identified potent inhibitors of KMO, and while not all are this compound, they demonstrate the therapeutic potential of targeting this enzyme. For example, the compound Ro-61-8048 is a well-characterized KMO inhibitor with an IC50 of 37 nM. frontiersin.orgmdpi.com More structurally related to the core topic, a series of pyrrolo[3,2-c]quinoline derivatives have been evaluated as inhibitors of kynurenine pathway enzymes. One such compound, 7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid, was identified as a selective inhibitor of KMO with an IC50 of 24 µM in rat liver homogenates. researchgate.net

Table 1: Interaction of Selected Compounds with Kynurenine Pathway Enzymes

| Compound Name | Chemical Class | Enzyme Target | Activity | IC50 Value |

|---|---|---|---|---|

| Ro-61-8048 | Benzenesulfonamide derivative | Kynurenine-3-monooxygenase (KMO) | Inhibition | 37 nM |

| 7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid | Pyrrolo[3,2-c]quinoline derivative | Kynurenine-3-monooxygenase (KMO) | Inhibition | 24 µM |

N-Methyl-D-aspartate (NMDA) Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785) and plays a vital role in synaptic plasticity, learning, and memory. nih.gov However, its overactivation can lead to excitotoxicity, a process implicated in the pathophysiology of numerous neurological disorders. mdpi.com The NMDA receptor possesses multiple binding sites, including a co-agonist site for glycine (B1666218), which must be occupied for the receptor to be activated by glutamate. nih.govacs.org

Kynurenic acid (KYNA), an endogenous quinoline derivative, is a well-established antagonist at the glycine binding site of the NMDA receptor. nih.govmdpi.com This antagonistic action is a key mechanism behind its neuroprotective effects, as it dampens excessive NMDA receptor activation. mdpi.com

The structural similarity of this compound to KYNA has driven the development of novel NMDA receptor modulators. Structure-activity relationship (SAR) studies on quinoline derivatives have demonstrated that modifications to the quinoline ring can significantly influence their potency as NMDA receptor antagonists. For instance, the introduction of halogen atoms, such as chlorine, at the 7-position of the quinoline ring can enhance antagonist activity at the glycine site, surpassing that of endogenous KYNA. mdpi.com

While much of the research has focused on broader quinoline derivatives, some studies have specifically investigated this compound and their analogs as NMDA receptor modulators. For example, a kynurenic acid amide derivative, N-(N',N'-dimethylaminoethyl)-4-hydroxy-4-quinoline-2-carboxamide hydrochloride, has demonstrated electrophysiological properties similar to KYNA in in vitro studies. mdpi.com Electrophysiological studies on rat hippocampal slices have shown that KYNA and some of its amide derivatives can inhibit field excitatory postsynaptic potentials (fEPSPs), indicating a reduction in excitatory synaptic transmission. mdpi.comresearchgate.net

The affinity of various quinoline derivatives for the NMDA receptor has been quantified. For example, 5,7-dichlorokynurenic acid (5,7-DCKA), a halogenated kynurenic acid analog, binds with high affinity to the NMDA receptor's glycine site. jneurosci.orgnih.gov While specific binding data for a wide range of this compound is still emerging, the data from closely related analogs underscore the potential of this chemical class to produce potent NMDA receptor antagonists.

Table 2: NMDA Receptor Modulatory Activity of Selected Quinoline Derivatives

| Compound Name | Chemical Class | Receptor Target | Activity | Affinity (Ki or IC50) |

|---|---|---|---|---|

| Kynurenic Acid | Endogenous Quinoline Derivative | NMDA Receptor (Glycine Site) | Antagonist | µM range |

| 5,7-Dichlorokynurenic Acid (5,7-DCKA) | Halogenated Kynurenic Acid Analog | NMDA Receptor (Glycine Site) | Potent Antagonist | nM range |

| N-(N',N'-dimethylaminoethyl)-4-hydroxy-4-quinoline-2-carboxamide hydrochloride | Kynurenic Acid Amide Derivative | NMDA Receptor | Antagonist | Activity demonstrated in electrophysiological studies |

| Gavestinel | Quinoline Derivative | NMDA Receptor (Glycine Site) | Antagonist | Investigated for stroke neuroprotection |

Computational and in Silico Approaches in Quinoline 3 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of quinoline-3-carboxamide (B1254982) research, docking simulations are crucial for predicting the binding affinity and interaction patterns between these ligands and their biological targets, such as protein kinases. mdpi.comresearchgate.netmdpi.com

Researchers have employed molecular docking to study the interactions of quinoline-3-carboxamide derivatives with various kinases, including those in the phosphatidylinositol 3-kinase-related kinases (PIKK) family. mdpi.comresearchgate.netresearchgate.net These studies have shown that the quinoline (B57606) nitrogen often forms a key interaction with the hinge region of the kinase, acting as a competitive inhibitor of adenosine (B11128) triphosphate (ATP). mdpi.comresearchgate.net For instance, docking studies of quinoline-3-carboxamides with DNA damage and response (DDR) kinases like ATM, ATR, and DNA-PKcs have helped to understand their selectivity. mdpi.comgrafiati.com

In a study targeting the Platelet-Derived Growth Factor Receptor (PDGFR), a series of novel N-2-amino-N-phenyl quinoline-3-carboxamide (AQCM) derivatives were designed and evaluated using molecular docking. ingentaconnect.combenthamdirect.com The results indicated that several designed compounds exhibited better docking scores compared to standard drugs like sunitinib (B231) and tasquinimod (B611174), suggesting their potential as cancer therapeutics. ingentaconnect.combenthamdirect.com These docking studies help in visualizing the binding process, identifying key binding pocket residues, and predicting the affinity of the ligands to their target macromolecules. researchgate.netingentaconnect.combenthamdirect.com

Table 1: Examples of Molecular Docking Studies on this compound

| Target Protein | Quinoline-3-carboxamide Derivative | Key Findings |

| ATM, ATR, DNA-PKcs, mTOR, PI3Kγ | Compound 6f | Showed selectivity towards ATM kinase; quinoline nitrogen binds to the hinge region. mdpi.comresearchgate.net |

| Platelet-Derived Growth Factor Receptor (PDGFR) | N-2-amino-N-phenyl this compound (AQCMs) | Designed compounds showed better docking scores than sunitinib and tasquinimod. ingentaconnect.combenthamdirect.com |

| Ephrin B4 (EPHB4) Receptor | 2-chloroquinoline-3-carboxamide derivatives | New derivatives displayed higher docking scores compared to the standard drug Erdafitnib. benthamdirect.com |

| Carbonic Anhydrase II | Pyrrolo- and pyridoquinolinecarboxamides | Docking data suggested high affinity of lead compounds, proposing carbonic anhydrase inhibition as the mechanism for diuretic action. uran.uaneliti.com |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformation

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complexes and to observe their conformational changes over time. mdpi.comresearchgate.net MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein in a simulated physiological environment. mdpi.comresearchgate.net

For example, MD simulations were conducted on the complex of compound 6f , a quinoline-3-carboxamide derivative, with various PIKK family kinases. mdpi.com The simulations, typically run for 100 nanoseconds, helped to establish the stability of the key interactions identified in docking studies. mdpi.com Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms during the simulation provides insights into the stability of the complex. mdpi.comresearchgate.net A stable RMSD value over the simulation time suggests a stable binding mode. mdpi.com

These simulations can also reveal important conformational changes. For instance, in the simulation of the ATM-6f complex, periodic fluctuations in the ligand's RMSD were attributed to conformational switching due to rotation around the amide N-C bond. mdpi.com Such detailed information is invaluable for understanding the dynamic nature of ligand binding and for refining the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics (e.g., PCA, PLS)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.orgmmsl.cz This is achieved by correlating physicochemical descriptors of the molecules with their measured activities. plos.orgnih.gov Principal Component Analysis (PCA) and Partial Least Squares (PLS) are statistical methods often used in QSAR studies to reduce the dimensionality of the data and build predictive models. plos.orgnih.govimist.ma

In the field of quinoline-3-carboxamide research, QSAR models have been developed to predict various biological activities. For instance, a QSAR study on pyrrolo- and pyridoquinolinecarboxamides with diuretic activity revealed that the activity is influenced by geometric and spatial structure, logP, and energy values. uran.uaneliti.com The developed QSAR models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. arabjchem.org

One study used PCA and PLS to derive the structure-activity relationship for the binding of a series of quinoline compounds to S100A9, a protein implicated in autoimmune diseases. plos.orgnih.gov The PLS model showed a high correlation between the physicochemical descriptors and the biological response, indicating a high structural selectivity for the binding of these compounds. plos.orgnih.gov Such models are robust and can be used for predicting the activity of new analogs. plos.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. semanticscholar.orgresearchgate.net These methods provide detailed information about the distribution of electrons in a molecule, which is fundamental to its chemical behavior. rsc.org

For this compound, quantum chemical calculations can predict properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. rsc.org

These calculations can also be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule. rsc.org This information helps in identifying sites that are prone to electrophilic or nucleophilic attack, which is crucial for understanding reaction mechanisms and designing new molecules with desired reactivity. rsc.orgbohrium.com For example, DFT studies on a quinoline-1,3-benzodioxole chalcone (B49325) provided valuable information on its molecular and electronic structure, reactivity, and polarizability. semanticscholar.org

Reaction Pathway Search Algorithms for Synthetic Route Optimization

Computational algorithms are increasingly being used to explore and optimize synthetic routes for chemical compounds. Reaction pathway search algorithms can systematically explore the potential energy surface of a chemical reaction to identify the most favorable reaction pathways and predict the reactants needed to synthesize a target molecule. acs.org

For this compound, these algorithms can help in designing more efficient synthetic strategies. By integrating computational data with experimental results, researchers can reduce the amount of trial-and-error in the laboratory. For example, the Artificial Force Induced Reaction (AFIR) method can be used to systematically and automatically determine transition states in a reaction, which is critical for understanding reaction mechanisms and selectivity. acs.org This approach can be particularly useful for complex multi-component reactions that might be involved in the synthesis of substituted this compound. acs.org

Virtual Screening and Ligand-Based Drug Design for Novel Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mmsl.cznih.gov Virtual screening can be broadly divided into two approaches: structure-based and ligand-based. mmsl.cz

Structure-based virtual screening relies on the 3D structure of the target protein and involves docking large numbers of compounds into the binding site to identify potential binders. nih.gov Ligand-based virtual screening, on the other hand, is used when the 3D structure of the target is unknown. nih.gov It relies on the knowledge of molecules that are known to bind to the target. nih.gov Methods like pharmacophore modeling and 3D-QSAR are used to build a model based on the active ligands, which is then used to screen databases for new compounds with similar properties. nih.govmdpi.com